S-(4-Chlorophenyl) acridine-9-carbothioate
Description
S-(4-Chlorophenyl) acridine-9-carbothioate is a thioester derivative of acridine-9-carboxylic acid, featuring a 4-chlorophenyl group attached via a sulfur atom. Its molecular structure (Fig. 1) includes a dihydroacridine core, with hydrogen-bonding interactions critical to its crystalline arrangement . The compound is synthesized via zinc dust and glacial acetic acid catalysis, yielding a product with distinct NMR signals (e.g., 5.22 ppm for the acridine proton and 6.80–7.30 ppm for aromatic protons) . The crystal structure reveals a hydrogen bond between N1–H1A and O1 (D⋯A = 3.283 Å, angle = 145°), stabilizing its lattice . Pharmacologically, acridine derivatives are recognized for anticancer and DNA-binding activities, with substituents like the 4-chlorophenyl group enhancing lipophilicity and target affinity .
Properties
IUPAC Name |
S-(4-chlorophenyl) acridine-9-carbothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNOS/c21-13-9-11-14(12-10-13)24-20(23)19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWXQLOMSAYJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) acridine-9-carbothioate typically involves the reaction of acridine-9-carboxylic acid with 4-chlorophenyl thiol in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-(4-Chlorophenyl) acridine-9-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or other reduced forms.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Research indicates that acridine derivatives, including S-(4-Chlorophenyl) acridine-9-carbothioate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit malignant cell proliferation across various cancer cell lines, with effective concentrations (EC50 values) ranging from 6.9 to 32 µM . The mechanisms by which these compounds exert their effects include intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in cancer cells.
2. Antimicrobial Properties
Acridine derivatives have also been investigated for their antimicrobial activities. The presence of the chlorophenyl group enhances the interaction with microbial membranes, making these compounds effective against a range of bacterial strains .
3. Enzyme Inhibition
this compound has been noted for its ability to inhibit various enzymes, which can be beneficial in treating conditions such as atherosclerosis and epilepsy. Its role as an LTD4 receptor antagonist further highlights its potential therapeutic applications .
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was tested against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines. The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell growth. This study underscores the potential for developing new anticancer therapies based on this compound .
Case Study 2: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various acridine derivatives found that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial DNA replication processes .
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) acridine-9-carbothioate involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 10-(4-Chlorophenyl)-9-(4-fluorophenyl)-hexahydroacridine-dione: Incorporates both chloro and fluoro substituents. ~4.8 for non-halogenated analogues) .
- 9-(4-(Trifluoromethyl)benzyl)-9,10-dihydroacridine (4f) : The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and possibly increasing metabolic stability compared to chlorophenyl derivatives .
Functional Group Variations
- Phenyl Acridine-9-Carboxylate : Replaces the thioester with a carboxylate ester. This substitution reduces hydrolytic stability (esters are more prone to hydrolysis than thioesters) but may improve solubility due to higher polarity .
- Acridine-9-Carboxylic Acid (CAS 5336-90-3) : The parent acid lacks the 4-chlorophenylthio group, resulting in lower molecular weight (223.23 g/mol vs. 365.88 g/mol for S-(4-chlorophenyl) derivative) and higher solubility (ESOL LogS = −3.85) .
Methyl-Substituted Analogues
- Its molecular weight (365.88 g/mol) is higher than non-methylated analogues .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (ESOL LogS) | PSA (Ų) |
|---|---|---|---|---|
| S-(4-Chlorophenyl) acridine-9-carbothioate | 365.88 | 5.67 | −6.12 | 45.52 |
| Phenyl acridine-9-carboxylate | 319.34 | 4.91 | −5.23 | 52.32 |
| Acridine-9-carboxylic acid | 223.23 | 3.12 | −3.85 | 63.60 |
| 9-(4-Fluorophenyl)-tetramethyl-dehydroacridine | 406.48 | 6.02 | −7.01 | 41.21 |
Key Observations :
Key Observations :
Biological Activity
S-(4-Chlorophenyl) acridine-9-carbothioate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of acridine derivatives with thiocarbonyl compounds. The method often employs a 1,3-dipolar cycloaddition reaction, which allows for the efficient formation of the desired carbothioate structure.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, highlighting its potential in medicinal applications.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against several bacterial strains. Notably, it has shown effectiveness against Salmonella typhi and Bacillus subtilis while displaying weaker activity against other tested strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Anticancer Activity
The compound has demonstrated significant anticancer properties, particularly through its ability to inhibit cancer cell growth. In studies involving human cell lines from the NCI-60 panel, this compound exhibited cell growth inhibition rates ranging from 60% to 97% across various cancer types. The mechanism involves cell-cycle arrest at the G2/M phase and pro-apoptotic activity .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities. It shows strong inhibition against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and managing urea levels in the body respectively .
The mechanisms through which this compound exerts its biological effects include:
- Topoisomerase Inhibition : The compound inhibits topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells.
- Protein Binding : Studies have shown that this compound binds effectively to bovine serum albumin (BSA), suggesting potential pharmacokinetic advantages .
Case Studies
- Antibacterial Efficacy : A study conducted by Mahernia et al. (2015) demonstrated that derivatives of this compound exhibited significant antibacterial properties against specific pathogens, supporting its potential as a therapeutic agent in infectious diseases .
- Anticancer Properties : In a comprehensive analysis by Kumar et al. (2009), the compound was tested against various cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation effectively .
Q & A
Basic Questions
Q. What is the standard synthetic route for S-(4-Chlorophenyl) acridine-9-carbothioate, and what characterization data are essential for confirming its purity and structure?
- Methodological Answer : The compound is synthesized via reduction of S-4-chlorophenyl acridine-9-carbothioate using zinc powder (6 g, 0.09 mol) and glacial acetic acid (2 mL) in dichloromethane under nitrogen at room temperature for 45 minutes. Post-reaction, the mixture is filtered, solvent evaporated, and recrystallized in dichloromethane to obtain colorless crystals. Essential characterization includes:
- ¹H NMR (δ 5.22–7.30 ppm, CDCl₃) to confirm proton environments and intermediate formation.
- X-ray crystallography (monoclinic P2₁/n, Z = 4) for structural validation, with refinement using a riding model for hydrogen atoms (Uiso(H) = 1.2 Ueq(parent)) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : The compound serves as a key intermediate for synthesizing acridine derivatives, which are precursors to chemiluminescent indicators and labels. Researchers use it to study electron-transfer processes in chemiluminescence, particularly in bioanalytical assays. Its structural rigidity and sulfur moiety make it suitable for probing interactions in photophysical studies .
Advanced Questions
Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer : Optimization involves:
- Solvent selection : Dichloromethane is preferred due to its moderate polarity and evaporation rate, promoting slow crystal growth.
- Temperature control : Room-temperature recrystallization minimizes thermal disorder.
- Inert atmosphere : Nitrogen protection prevents oxidation of the thioester group during crystallization.
- Crystal mounting : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for data collection. Refinement via SHELXL with riding H-atom models ensures accurate displacement parameters .
Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can they be addressed?
- Methodological Answer : Key challenges include:
- Disorder in aromatic rings : Mitigated by constraining anisotropic displacement parameters and using TWIN/BASF commands in SHELXL for twinned data.
- Hydrogen placement : A riding model (C–H 0.93–0.98 Å, N–H 0.86 Å) simplifies refinement but requires validation against NMR data to avoid overfitting.
- Data resolution : High-resolution datasets (e.g., F(000) = 728, Rint = 0.094) improve reliability. Cross-verification with IR and microanalysis ensures consistency .
Q. How should researchers resolve discrepancies in NMR data interpretation for this compound, particularly overlapping signals in aromatic regions?
- Methodological Answer : Overlapping δ 6.80–7.30 ppm signals (aromatic protons) can be deconvoluted via:
- 2D NMR techniques : COSY and HSQC to assign coupled protons and carbons.
- Variable-temperature NMR : Reduces signal broadening caused by hindered rotation in the acridine core.
- Computational modeling : DFT-calculated chemical shifts (e.g., using Gaussian) validate experimental assignments .
Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Reproducibility requires:
- Stoichiometric precision : Strict molar ratios (e.g., 0.016 mol substrate, 0.09 mol Zn).
- Reagent purity : ACS-grade solvents and zinc powder (99.9%) minimize side reactions.
- Standardized protocols : Detailed step-by-step procedures, including reaction time (45 min), inert gas flow rate, and recrystallization conditions.
- Cross-lab validation : Independent replication with shared NMR and crystallography data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
